ALDH1A1 Inhibitory Potency: 200‑Fold Improvement Over CB29
The target compound inhibits human recombinant ALDH1A1 with an IC₅₀ of 80 nM [1]. In a separate study using the same substrate (propionaldehyde), the widely used ALDH1A1 inhibitor CB29 exhibited an IC₅₀ of 16 000 nM [2]. The resulting 200‑fold potency difference is consistent with the constrained norbornane scaffold placing key hydrogen‑bond donors in an optimal geometry for the ALDH1A1 active site.
| Evidence Dimension | Inhibitory potency (IC₅₀) against ALDH1A1 |
|---|---|
| Target Compound Data | IC₅₀ = 80 nM |
| Comparator Or Baseline | CB29 (BDBM109210): IC₅₀ = 16 000 nM |
| Quantified Difference | 200‑fold increase in potency |
| Conditions | Recombinant human ALDH1A1; substrate: propionaldehyde; spectrophotometric detection of NAD(P)H (2 min incubation for target, similar protocol for CB29) |
Why This Matters
Higher potency reduces the required treatment concentration, minimizing off‑target effects and improving the therapeutic window in cell‑based and in vivo oncology models.
- [1] BindingDB. BDBM50459588: ALDH1A1 IC₅₀ 80 nM (human recombinant ALDH1A1, propionaldehyde substrate). URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50459588 View Source
- [2] BindingDB. BDBM109210 (CB29): ALDH1A1 IC₅₀ 16 000 nM (human recombinant ALDH1A1, propionaldehyde substrate). URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109210 View Source
